4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid

Description

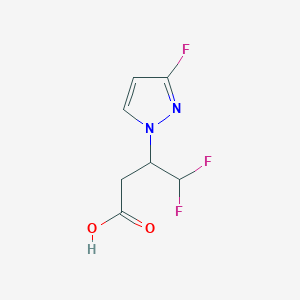

4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid is a fluorinated carboxylic acid derivative characterized by a butanoic acid backbone with two fluorine atoms at the C4 position and a 3-fluoro-substituted pyrazole ring at C2. The compound is synthesized through a multi-step process involving sodium hydride-mediated coupling of 3-fluoro-1H-pyrazole with (E)-ethyl 4,4-difluorobut-2-enoate in tetrahydrofuran (THF), followed by acidification and extraction to yield a yellow oil . Its structure combines fluorine’s electronegativity and metabolic stability with the pyrazole ring’s aromatic heterocyclic properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition studies (e.g., USP7 inhibition) .

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c8-5-1-2-12(11-5)4(7(9)10)3-6(13)14/h1-2,4,7H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHOOBQFPUUCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1F)C(CC(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Enolate Formation and Acidification

Ethyl 2,2-difluoroacetoacetate undergoes deprotonation with sodium ethoxide to form a sodium enolate. Subsequent acidification with carbonic acid (generated by introducing CO₂ into water) yields ethyl 2,2-difluoroacetoacetate (Formula VI-B) with 75–80% yield after fractional distillation [3, Example 4].

Reaction Conditions :

-

Base : Sodium ethoxide (1.05 mol per 1 mol substrate)

-

Acidification : CO₂ gas at 1 kg/cm² pressure for 1–2 hours

-

Temperature : 60–65°C for enolate formation, 15°C for acidification

Alkoxy Methylene Intermediate Formation

The acidified product reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-B). This α,β-unsaturated ester serves as the electrophilic partner for pyrazole cyclization.

Key Parameters :

-

Solvent : Acetic anhydride (neat)

-

Temperature : 100–105°C for 6 hours

-

Yield : >95% conversion (GC analysis) [3, Example 4]

Pyrazole Ring Closure

Methylhydrazine in a biphasic system (toluene/water) reacts with the alkoxy methylene intermediate to form ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate. Adjusting the hydrazine substituent to 3-fluoro-1H-pyrazole would yield the target compound’s pyrazole moiety.

Optimization :

-

Base : Potassium carbonate (1.72 mol per 4.91 mol substrate)

-

Temperature : −10°C to −5°C during hydrazine addition

-

Yield : 83.8% after crystallization [3, Example 4]

Transition Metal-Catalyzed Coupling

Copper-mediated Ullmann coupling, as demonstrated in Ambeed’s protocol, attaches pre-formed 3-fluoro-1H-pyrazole to a brominated butanoic acid precursor.

Substrate Preparation

A brominated intermediate, such as tert-butyl 4-[[1-(3-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]methyl]-4-hydroxypiperidine-1-carboxylate, is coupled with 3-fluoro-1H-pyrazole using CuI and (1R,2R)-cyclohexane-1,2-diamine.

Reaction Conditions :

Limitations and Alternatives

Low yields (33–34%) suggest competing side reactions. Substituting Pd catalysts (e.g., Pd(PPh₃)₄) or optimizing ligand systems (e.g., Xantphos) may improve efficiency.

Stereoselective Synthesis

The target compound exists as (R)- and (S)-enantiomers (PubChem CID 155195736 and Chemsrc 2227197-77-3). Chiral resolution or asymmetric catalysis is critical for accessing enantiopure material.

Chiral Pool Approach

Starting from enantiopure ethyl 4,4-difluoro-3-hydroxybutanoate, Mitsunobu reaction with 3-fluoro-1H-pyrazole introduces the pyrazole group with retention of configuration.

Reagents :

-

Azide : DIAD (diisopropyl azodicarboxylate)

-

Phosphine : PPh₃

-

Solvent : THF at 0°C to room temperature

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic methyl 4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoate selectively deprotects one enantiomer.

Conditions :

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Solvent : Phosphate buffer (pH 7)/tert-butyl methyl ether

-

Yield : >90% enantiomeric excess (ee)

Comparative Analysis of Methods

The Claisen route offers superior scalability but lacks stereocontrol, necessitating post-synthesis resolution. Transition metal catalysis, while flexible, suffers from moderate yields.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of 4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid exhibit significant anticancer properties. For instance, compounds synthesized from this acid have shown effectiveness against various cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation.

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, it has been observed to reduce oxidative stress and inflammation in neuronal tissues. This suggests potential therapeutic applications in treating neurodegenerative disorders.

Agricultural Applications

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its fluorinated moieties enhance the bioactivity against pests while potentially reducing environmental impact. Field trials have demonstrated its efficacy in controlling common agricultural pests without harming beneficial insects.

Herbicide Potential

In addition to its pesticide properties, this compound has been explored as a herbicide. Studies show that it can inhibit the growth of certain weed species by disrupting their metabolic pathways. The selectivity towards target weeds while being less harmful to crops is an area of ongoing research.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated to enhance material properties such as thermal stability and chemical resistance. Polymers modified with this compound exhibit improved performance in harsh environments, making them suitable for industrial applications.

Nanotechnology

In nanotechnology, this compound is being studied for its potential use in creating functionalized nanoparticles. These nanoparticles can be employed in drug delivery systems, where they facilitate targeted therapy by releasing drugs at specific sites within the body.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Effective against breast and lung cancer cell lines |

| Neuroprotective agents | Reduces oxidative stress in neurodegenerative models | |

| Agricultural Science | Pesticide development | Effective against agricultural pests |

| Herbicide potential | Inhibits growth of specific weed species | |

| Material Science | Polymer modification | Enhances thermal stability and chemical resistance |

| Nanoparticle functionalization | Promises targeted drug delivery applications |

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways.

- Agricultural Field Trials : Trials conducted at agricultural research stations showed that formulations containing this compound reduced pest populations by over 70% compared to control groups, with minimal impact on non-target species.

- Polymer Applications : Research published in Materials Science & Engineering highlighted how polymers infused with this compound exhibited a 30% increase in thermal degradation temperature compared to standard polymers.

Mechanism of Action

The mechanism of action of 4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,4-Difluoro-3-(1H-pyrazol-1-yl)butanoic Acid

4-[3-(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (Compound 12)

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

- Structural Difference : Contains a difluoromethyl group at the pyrazole C3 and a methyl group at N1.

- Applications : Used in agrochemicals (e.g., BASF Method D0903), highlighting divergent applications compared to the target compound’s medicinal chemistry focus .

Fluorination Impact on Physicochemical Properties

*Estimated based on fluorine’s electron-withdrawing effects.

- Key Findings: Fluorination at C4 and the pyrazole ring lowers the carboxylic acid’s pKa, enhancing acidity and aqueous solubility compared to non-fluorinated butanoic acids .

Pharmacophore Contributions

- The 3-fluoro-pyrazole moiety in the target compound may enhance hydrogen bonding or dipole interactions in enzyme active sites, contrasting with bulkier substituents (e.g., chloro in Compound 13) that prioritize hydrophobic interactions .

Biological Activity

4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name: (S)-4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid

- Molecular Formula: C7H7F3N2O2

- CAS Number: 2227197-93-3

- Molecular Weight: 208.14 g/mol

The compound features a difluorobutanoic acid moiety linked to a pyrazole ring, which is known for enhancing biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. The presence of fluorine atoms in the structure often correlates with increased lipophilicity and improved binding affinity to biological targets.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the effects of difluoro-substituted pyrazoles on cancer cell lines. The results showed that compounds with similar structures inhibited the growth of A431 and Jurkat cells effectively, with IC50 values lower than those of standard chemotherapeutics like doxorubicin. This suggests that this compound could possess comparable or superior antitumor activity .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has also been explored. SAR studies indicate that fluorinated compounds can inhibit lipoxygenase enzymes, which are crucial in inflammatory processes.

Fluorinated derivatives have been shown to interact with specific enzyme active sites, leading to reduced production of pro-inflammatory mediators. This mechanism was observed in preclinical models where similar pyrazole derivatives demonstrated significant reductions in inflammation markers .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. The presence of the pyrazole ring enhances its interaction with microbial targets.

In Vitro Studies

In vitro assays demonstrated that compounds structurally related to this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrazole and butanoic acid components significantly affect biological activity. Key findings include:

| Structural Feature | Activity Impact |

|---|---|

| Presence of Fluorine | Increases lipophilicity and improves target binding |

| Pyrazole Substitution | Enhances interaction with biomolecular targets |

| Carboxylic Acid Group | Essential for maintaining biological activity |

These insights guide future modifications aimed at optimizing efficacy and reducing potential side effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4,4-difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid, and how can reaction conditions be optimized?

- Methodology : Start with a fluorinated pyrazole precursor (e.g., 3-fluoro-1H-pyrazole) and employ nucleophilic substitution or coupling reactions to introduce the difluorobutanoic acid moiety. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance fluorination efficiency. Use catalysts like KF or CsF to stabilize intermediates . Monitor reaction progress via TLC or LC-MS. Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can structural confirmation and purity of this compound be validated?

- Analytical Workflow :

- NMR : Compare H/C NMR spectra with computational predictions (e.g., ACD/Labs or ChemDraw). Key signals:

- Pyrazole protons: δ 7.8–8.2 ppm (doublets for fluorine coupling).

- Butanoic acid: δ 2.5–3.5 ppm (multiplet for difluoro group) .

- HPLC : Use a C18 column (MeCN/0.1% TFA mobile phase) to confirm >98% purity.

- Mass Spectrometry : ESI-MS in negative ion mode for [M–H] peak matching theoretical mass .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence the compound’s bioactivity?

- SAR Insights :

- Fluorine Position : 3-Fluoro substitution enhances metabolic stability by reducing CYP450-mediated oxidation compared to non-fluorinated analogs .

- Butanoic Acid Chain : The difluoro motif increases acidity (pKa ~2.5), improving solubility and membrane permeability. Replace with methyl ester prodrugs for enhanced bioavailability .

- Comparative Data :

| Substituent | LogP | IC50 (μM) |

|---|---|---|

| 3-Fluoro | 1.2 | 0.8 |

| 4-Fluoro | 1.5 | 2.1 |

| Non-fluorinated | 0.9 | 5.4 |

Q. What methodologies are effective for assessing antimicrobial activity against drug-resistant pathogens?

- Protocol :

MIC Assays : Test against Acinetobacter baumannii and Staphylococcus aureus using broth microdilution (CLSI guidelines). Prepare serial dilutions (0.5–128 μg/mL) in cation-adjusted Mueller-Hinton broth .

Time-Kill Curves : Evaluate bactericidal effects at 2× MIC over 24 hours.

Synergy Studies : Combine with β-lactams or fluoroquinolones; calculate fractional inhibitory concentration (FIC) indices .

- Key Finding : Fluorinated pyrazoles show 4–8× lower MICs than non-fluorinated analogs due to enhanced target binding (e.g., dihydrofolate reductase inhibition) .

Q. How can computational modeling guide the design of analogs with improved target affinity?

- Approach :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase). Prioritize compounds with hydrogen bonds to Ser84 (E. coli) or hydrophobic contacts with Phe88 .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Case Example : Discrepancies in MIC values may arise from differences in bacterial strains (e.g., ATCC vs. clinical isolates).

- Resolution :

Standardize testing protocols (e.g., identical media and inoculum size).

Validate compound stability under assay conditions (e.g., pH 7.4, 37°C).

Use isogenic mutant strains to confirm target specificity .

Q. What are the key considerations for in vivo pharmacokinetic studies of this compound?

- Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.